molecular formula C26H27N3O2 B12146781 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one

4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one

Cat. No.: B12146781
M. Wt: 413.5 g/mol
InChI Key: WPEULZIPEMVKMN-UHFFFAOYSA-N
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Description

The compound 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is a structurally complex molecule featuring a hybrid scaffold of indole, quinoline, and morpholine moieties. Indole derivatives are well-documented for their biological relevance, particularly in anticancer and antimicrobial research, while quinoline rings are known for their role in DNA intercalation and enzyme inhibition. The morpholine group, a common pharmacophore, enhances solubility and bioavailability. Its synthesis likely involves multi-step organic reactions, possibly utilizing indole alkylation and ketone functionalization strategies, as seen in structurally related compounds .

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

4-(5-methyl-2-quinolin-2-yl-1H-indol-3-yl)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C26H27N3O2/c1-18-9-11-23-21(17-18)20(6-4-8-25(30)29-13-15-31-16-14-29)26(28-23)24-12-10-19-5-2-3-7-22(19)27-24/h2-3,5,7,9-12,17,28H,4,6,8,13-16H2,1H3

InChI Key

WPEULZIPEMVKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCCC(=O)N3CCOCC3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be introduced through a condensation reaction involving an appropriate aldehyde and aniline derivative . The final step often involves the coupling of the indole and quinoline derivatives with a morpholine-substituted butanone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens (chlorine, bromine), nitric acid

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functional group-based similarities from the provided evidence:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Features Biological/Regulatory Relevance Reference
4-[5-Methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one (Target Compound) Indole-quinoline core, morpholine tail Hypothesized kinase/DNA interaction; unconfirmed activity N/A
3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole Indole-pyrrolidine conjugate Stabilized conjugated system; planar geometry [2]
4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one Indole-ketone with cyclohexylamine Intermediate in synthesis of conjugated indoles [2]
2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one (CAS 119344-86-4) Morpholine-containing ketone with aryl groups Classified as SVHC due to reproductive toxicity [3]
4-[(2R)-7-(1-Ethyl-1H-pyrazole-5-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-2-yl]-1-(pyrrolidin-1-yl)butan-1-one (N113-0484) Bicyclic amine with pyrazole and pyrrolidine No biological data provided [4]

Key Observations

Structural Complexity: The target compound combines three pharmacophores (indole, quinoline, morpholine), whereas analogs like N113-0484 focus on bicyclic amines. The indole-quinoline core may confer DNA-binding properties absent in simpler morpholine-containing ketones like CAS 119344-86-4 .

Regulatory Status : Morpholine derivatives such as CAS 119344-86-4 are under regulatory scrutiny for toxicity , suggesting that the target compound’s morpholine group may require similar safety evaluations.

Synthetic Pathways: The synthesis of conjugated indoles (e.g., 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole ) involves low-temperature alkali treatments, which could inform strategies for stabilizing the target compound’s indole-quinoline system.

Geometric Stability: Planar conjugated systems in indole derivatives (e.g., maximum deviation 0.497 Å in C11 ) suggest that the target compound’s indole-quinoline moiety may adopt a similar geometry, enhancing π-π stacking interactions.

Biological Activity

The compound 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is a synthetic derivative that incorporates both indole and quinoline moieties, which are known for their diverse biological activities. This article aims to elucidate the biological activity of this compound based on various research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OC_{19}H_{22}N_{2}O. Its structure includes an indole ring fused with a quinoline, linked to a morpholine group. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds with indole and quinoline structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can selectively inhibit the growth of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism typically involves the induction of apoptosis and inhibition of cell migration .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-[5-Methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-oneA54912.5Induction of apoptosis
5-BromoindoleMDA-MB-23118.4Inhibition of migration
N-AlkylindoleVarious4.7–32.2Cytotoxicity and migration inhibition

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. Research indicates that certain compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The presence of the morpholine group may enhance membrane permeability, facilitating greater antimicrobial efficacy .

Table 2: Antimicrobial Activity of Indole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
4-[5-Methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-oneM. tuberculosis16 µg/mLDisruption of cell wall synthesis
5-FluoroindoleE. coli8 µg/mLInhibition of protein synthesis

Study on Cancer Cell Lines

In a recent study, the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity compared to non-cancerous fibroblasts. The results suggested a preferential suppression of tumor cell proliferation, indicating its potential as an anticancer agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties, where derivatives were evaluated against Mycobacterium tuberculosis. The results showed that certain modifications to the indole structure enhanced efficacy against resistant strains, suggesting a pathway for developing new antibiotics .

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